molecular formula C7H11N3 B015563 N1-(Pyridin-2-yl)ethane-1,2-diamine CAS No. 74764-17-3

N1-(Pyridin-2-yl)ethane-1,2-diamine

Cat. No. B015563
CAS RN: 74764-17-3
M. Wt: 137.18 g/mol
InChI Key: TYHXIJJQIJKFSO-UHFFFAOYSA-N
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Description

"N1-(Pyridin-2-yl)ethane-1,2-diamine" is a chemical compound with notable features in its molecular structure and interactions. It serves as a fundamental unit in various chemical reactions and the formation of complex structures.

Synthesis Analysis

The synthesis of N1-(Pyridin-2-yl)ethane-1,2-diamine involves condensation reactions under specific conditions. For example, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation produces a related compound (Hakimi et al., 2013).

Molecular Structure Analysis

The molecular structure of isomers of this compound shows effective conformations, particularly between the pyridine rings and bridging cyclohexane rings. These structures feature interactions like C–H⋯Npyridine, which play a crucial role in their stability and reactivity (Lai et al., 2006).

Chemical Reactions and Properties

This compound participates in complexation reactions, forming various complexes with metals such as cadmium. These reactions are pivotal in the formation of structures with unique geometries and properties (Hakimi et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing and stability, are significantly influenced by molecular interactions like π⋯π contacts, C–H⋯N imine, and C–H⋯π contacts. These interactions determine the formation of various dimensional structures (Lai et al., 2006).

Chemical Properties Analysis

In terms of chemical properties, the behavior of this compound in reactions leading to the formation of metal complexes is noteworthy. The coordination of the compound with metals like cadmium results in complexes with distinct geometries and properties, demonstrating its versatility in forming diverse chemical structures (Hakimi et al., 2013).

Scientific Research Applications

“N1-(Pyridin-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C7H11N3 . It’s a colorless to yellow clear liquid and is used as a mediator for organic electrochemical . It’s also used in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have significant biological and therapeutic value .

  • Organic Electrochemical Mediator : This compound is used as a mediator for organic electrochemical . It plays a crucial role in facilitating the transfer of electrons in these reactions.

  • Synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines : These compounds have significant biological and therapeutic value . The synthesis process involves various steps and parameters, and “N1-(Pyridin-2-yl)ethane-1,2-diamine” is a key ingredient in this process.

  • Oxidative C–N bond cleavage : In a study, it was found that prolonged exposure of the reaction solution of this compound to dioxygen results in the formation of certain complexes . This indicates its potential application in oxidative C-N bond cleavage reactions.

  • Ethylene oligomerization : In a research, reductions of imine compounds using this compound produced their corresponding amine analogues . This suggests its potential use in ethylene oligomerization studies.

  • Storage and Handling : This compound is stored under inert gas and in a dark place, sealed in dry, at 2-8°C . It’s a colorless to yellow clear liquid and is air sensitive .

  • Synthesis of Other Compounds : This compound is used in the synthesis of other compounds. For example, reductions of imine compounds using this compound produced their corresponding amine analogues . Also, it’s used in the synthesis of N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine .

Safety And Hazards

“N1-(Pyridin-2-yl)ethane-1,2-diamine” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, skin should be washed thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If it gets on the skin, it should be washed with plenty of water (P302 + P352). If eye irritation persists, medical advice or attention should be sought (P337 + P313). If it gets in the eyes, they should be rinsed cautiously with water for several minutes. Contact lenses should be removed if present and easy to do, and rinsing should continue (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, medical advice or attention should be sought (P332 + P313) .

Future Directions

The future directions for the study and use of “N1-(Pyridin-2-yl)ethane-1,2-diamine” are not clear from the search results .

properties

IUPAC Name

N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHXIJJQIJKFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328456
Record name N~1~-(Pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(Pyridin-2-yl)ethane-1,2-diamine

CAS RN

74764-17-3
Record name N~1~-(Pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pyridin-2-yl)amino]ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethylenediamine (6 g, 0.1 mol) and 2-fluoropyridine (10 g, 0.1 mol) were heated neat at 120° C. overnight. The reaction was cooled and the residue was used in next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromopyridine (10.00 g, 63.3 mmol) was added dropwise to 1,2-diaminoethane (76.00 g, 126.6 mmol) under nitrogen at 20° C. with stirring. The reaction mixture was stirred at 20° C. for 4 h. and then under reflux for 24 h. The reaction mixture was concentrated in vacuo and purified by column chromatography on flash silica eluting with dichloromethane, ethanol and ammonia (30:8:1) to afford the title compound as a red oil (1.23 g). TLC SiO2, (Dichloromethane, ethanol, ammonia; 30:8:1) Rf=0.14 Mass Spectrum m/z 138 (MH+ for C7H11N3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Bromopyridine (15.8 g), ethylene diamine (30 g) and pyridine (10 ml) were heated together under reflux for 3 hr. The mixture was stripped to remove the excess of ethylene diamine and the residue taken up in water. The pH was adjusted to 14 and extracted with chloroform. The extracts were dried (K2CO3), stripped and the residue distilled at reduced pressure to give 2-(2-aminoethylamino) pyridine, 8.24 g (60%) bp 80° C., 0.01 mm Hg. (ii) A mixture of sodium hydride (0.53 g) and 2-(aminoethylamino)pyridine (2.74 g) in DMSO (30 ml) was heated slowly to 85° C. under nitrogen. After the evolution of hydrogen had ceased the solution was cooled to room temperature and benzyl bromide (2.37 ml) added dropwise keeping the temperature below 30° C. After a further 1 hr, water (200 ml) was added, the mixture extracted with ether and the extract washed with 2N hydrochloric acid. The pH of the aqueous layer was adjusted to 4.5 and extracted with chloroform. The pH was further raised to 14 and extracted with ether. After drying (K2CO3) and stripping, the final ether extract gave 2-[N-(2-aminoethyl)-N-benzylamino]pyridine (2.58 g) as an oil which was used without further purification.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AV Sapegin, AA Peshkov, EV Kanov… - Mendeleev …, 2021 - Elsevier
Di(het)areno-fused 1,4,7-(oxa)thiadiazecanes were synthesized by the reduction of the corresponding ten-membered lactams obtained, in turn, via the ‘hydrated imidazoline ring …
Y Batsi, G Antonopoulou, T Fotopoulou… - …, 2023 - Wiley Online Library
The oncogenic BRAFV600E kinase leads to abnormal activation of the MAPK signaling pathway and thus, uncontrolled cellular proliferation and cancer development. Based on our …
J Wan - 2017 - epub.uni-regensburg.de
G-protein coupled receptors are the most important class of biological targets for drug development. Among them, the histamine receptors may be considered as representative …
Number of citations: 2 epub.uni-regensburg.de
J Wan - 2017 - core.ac.uk
G-protein coupled receptors, also known as seven-transmembrane receptors, are the largest class of membrane proteins in the human genome1 and one of the most ubiquitous and …
Number of citations: 3 core.ac.uk

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